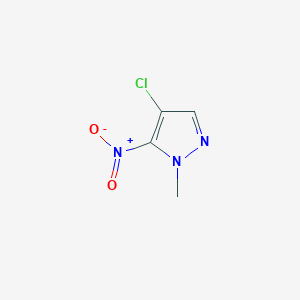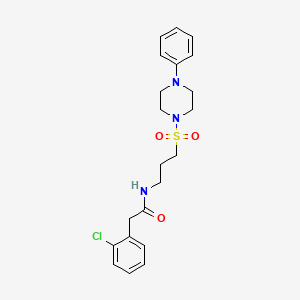
4-chloro-1-methyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-5-nitro-1H-pyrazole is a chemical compound with the CAS Number: 84547-95-5 . It has a molecular weight of 161.55 and its IUPAC name is 4-chloro-1-methyl-5-nitro-1H-pyrazole . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The Inchi Code for 4-chloro-1-methyl-5-nitro-1H-pyrazole is 1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 . This code provides a standard way to encode the molecular structure using a short ASCII string.Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
4-chloro-1-methyl-5-nitro-1H-pyrazole has a melting point of 38-42 degrees Celsius . It is a powder in physical form .Scientific Research Applications
- Antituberculosis Agents : Pyrazole derivatives have shown promise as potential antituberculosis drugs. Researchers investigate their efficacy against Mycobacterium tuberculosis, aiming to combat this global health challenge .
- Antimicrobial and Antifungal Properties : 4-chloro-1-methyl-5-nitro-1H-pyrazole derivatives exhibit antimicrobial and antifungal activities. These compounds are studied for their effectiveness against various pathogens .
- Anomalous Radiosensitization : 4-chloro-1-methyl-5-nitroimidazole (a derivative of pyrazole) has been used in rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells. Understanding this phenomenon can enhance cancer radiotherapy strategies .
- Hydrazine-Coupled Pyrazoles : Pyrazole-bearing compounds, including 4-chloro-1-methyl-5-nitro-1H-pyrazole derivatives, exhibit potent antileishmanial and antimalarial effects. Researchers synthesize and evaluate these compounds for their therapeutic potential .
- Pesticides and Herbicides : Pyrazole derivatives find use in agrochemicals due to their pesticidal and herbicidal properties. Researchers explore their effectiveness in crop protection and weed control .
- Ligands and Coordination Complexes : Pyrazole derivatives serve as ligands in coordination chemistry. Their ability to form stable complexes with metal ions is exploited for various applications, including catalysis and materials synthesis .
- Innovative Reaction Types : Researchers employ 4-chloro-1-methyl-5-nitro-1H-pyrazole derivatives in photoredox reactions and one-pot multicomponent processes. These methods allow efficient access to the pyrazole moiety, contributing to synthetic advancements .
Medicinal Chemistry and Drug Development
Radiosensitization in Cancer Therapy
Antileishmanial and Antimalarial Activities
Agrochemical Applications
Materials Science and Coordination Chemistry
Photoredox Reactions and Synthetic Methods
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-methyl-5-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOUKVDJCHFJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-5-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2736922.png)


![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2736931.png)
![1-[(2-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2736932.png)

![8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2736934.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
![N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2736938.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2736941.png)
